molecular formula C16H11FN4OS B11412489 6-(2-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11412489
M. Wt: 326.4 g/mol
InChI Key: OUQPTHIYUVYTNA-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl rings enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Substitution Reactions: The final compound is obtained by introducing the 2-fluorophenyl and 2-methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced triazole or thiadiazole derivatives.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a potential anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug discovery.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group compatibility. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the catalytic site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-bromophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-fluorophenyl)-3-(2-hydroxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions, contributing to its overall bioactivity.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-9-5-3-7-11(13)14-18-19-16-21(14)20-15(23-16)10-6-2-4-8-12(10)17/h2-9H,1H3

InChI Key

OUQPTHIYUVYTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4F

Origin of Product

United States

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